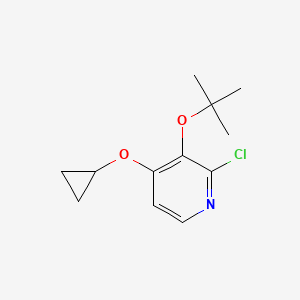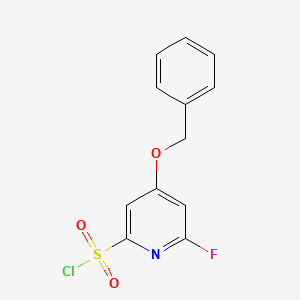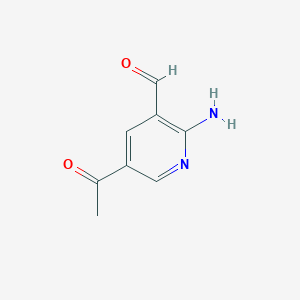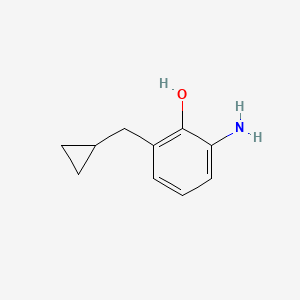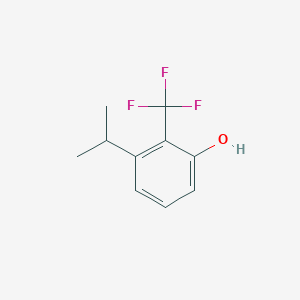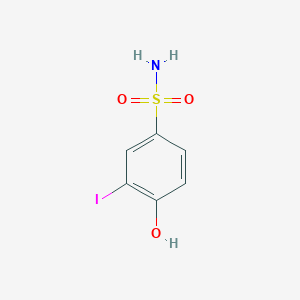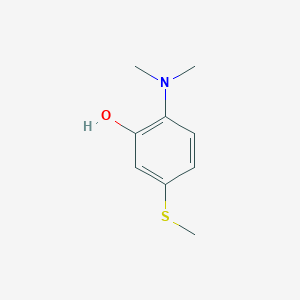
4-Bromo-2-cyclopropoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclopropoxy-N-methylbenzamide: is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, a cyclopropoxy group at the 2-position, and an N-methyl group on the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-cyclopropoxy-N-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Cyclopropoxylation: The intermediate product is then subjected to cyclopropoxylation, where a cyclopropyl group is introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-2-cyclopropoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the modification of material properties, enhancing their performance in specific applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies and experimental validation.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-methylbenzamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.
4-Bromo-2-fluoro-N-methylbenzamide: Contains a fluorine atom instead of a cyclopropoxy group, which can significantly alter its electronic properties and reactivity.
4-Bromo-2-chloro-N,N-dimethylbenzamide: Contains a chlorine atom and two methyl groups on the amide nitrogen, affecting its steric and electronic characteristics.
Uniqueness: 4-Bromo-2-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which introduces strain and alters the compound’s reactivity and binding properties
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
4-bromo-2-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11(14)9-5-2-7(12)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
AGTCBXIULOTJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
